![molecular formula C9H8ClFN2O B2806953 1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one CAS No. 848759-04-6](/img/structure/B2806953.png)
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Antifungal Properties
This compound has been shown to be effective against Aspergillus fumigatus , the pathogenic agent for pulmonary aspergillosis . The compound was obtained by Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 3′-chloro-4′-fluoroacetophenone . This novel compound is suitable for testing the antifungal properties of the combined pharmacophores against Aspergillus and other pathogenic fungi .
Treatment of Pulmonary Aspergillosis
Pulmonary aspergillosis (PA) is a category of respiratory illnesses caused by Aspergillus that significantly impacts the lives of immunocompromised individuals . The compound could potentially be used in the treatment of PA, given its effectiveness against Aspergillus fumigatus .
Treatment of Influenza-Associated Aspergillosis (IAA) and COVID-Associated Pulmonary Aspergillosis (CAPA)
New classifications of secondary infections like influenza-associated aspergillosis (IAA) and COVID-associated pulmonary aspergillosis (CAPA) exacerbate matters by expanding the demographic beyond the immunocompromised . The compound could potentially be used in the treatment of these conditions .
Inhibitor of Tyrosinase from Agaricus bisporus
The compound has been used to identify inhibitors of tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms . The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Treatment of Skin Pigmentation Disorders
There is a growing body of evidence suggesting that the overproduction of melanin might be related to several skin pigmentation disorders . Given the compound’s ability to inhibit tyrosinase, it could potentially be used in the treatment of these disorders .
Treatment of Neurodegenerative Processes in Parkinson’s Disease
Overproduction of melanin might also be related to neurodegenerative processes in Parkinson’s disease . The compound could potentially be used in the treatment of this condition .
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib, are known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and survival .
Mode of Action
Gefitinib, for instance, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation .
Biochemical Pathways
This pathway plays a crucial role in controlling cell proliferation, survival, and differentiation .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may inhibit cell proliferation and induce cell death in cells overexpressing egfr .
Safety and Hazards
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O/c10-7-5-6(1-2-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQZJZIPIHTHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-imidazolidin-2-one |
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